molecular formula C15H23NO3 B11509716 3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one CAS No. 42924-04-9

3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one

Cat. No.: B11509716
CAS No.: 42924-04-9
M. Wt: 265.35 g/mol
InChI Key: FTYMRYNTHZILTR-UHFFFAOYSA-N
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Description

3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one is a ketone derivative featuring a 3,4-dimethoxyphenyl group and a diethylamino substituent.

Properties

CAS No.

42924-04-9

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

3-(diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C15H23NO3/c1-5-16(6-2)10-9-13(17)12-7-8-14(18-3)15(11-12)19-4/h7-8,11H,5-6,9-10H2,1-4H3

InChI Key

FTYMRYNTHZILTR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and diethylamine.

    Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with diethylamine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in derivatives with different functional groups on the phenyl ring.

Scientific Research Applications

Synthetic Applications

1.1 Synthetic Intermediates

The compound serves as a multipurpose synthetic intermediate in organic chemistry. Its structure facilitates the formation of various derivatives through reactions such as condensation and cyclization. For instance, the synthesis of enaminones from β-dicarbonyl compounds and amines can be achieved using this compound as a starting material. This method has demonstrated effectiveness in producing complex molecules with potential biological activities .

1.2 Heterocyclic Synthesis

In heterocyclic chemistry, 3-(diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one is utilized to synthesize diverse heterocycles. The compound can undergo nucleophilic additions to form various triazoles and pyrazoles, which are essential in drug discovery due to their pharmacological properties .

Pharmaceutical Applications

2.1 Antidepressant Activity

Research has indicated that derivatives of this compound exhibit potential antidepressant activity . The presence of the diethylamino group enhances its interaction with neurotransmitter systems, making it a candidate for further exploration in treating depression .

2.2 Anticancer Properties

Studies have shown that compounds related to this compound demonstrate anticancer properties . The methoxy groups on the phenyl ring contribute to the compound's ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Table 1: Summary of Research Findings

StudyApplicationFindings
Synthetic IntermediatesDemonstrated effectiveness in producing enaminones for drug synthesis.
Heterocyclic SynthesisSuccessfully synthesized triazoles with significant yields using this compound as a precursor.
Antidepressant ActivityShowed promising results in animal models for depression treatment.
Anticancer PropertiesInduced apoptosis in cancer cell lines; potential for further development as an anticancer agent.

Case Study: Antidepressant Activity

A study published in a peer-reviewed journal investigated the antidepressant effects of a series of compounds derived from this compound. Using rodent models, researchers administered varying doses and observed significant reductions in depressive behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the brain .

Case Study: Anticancer Properties

Another research effort focused on the anticancer effects of this compound derivative against human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the methoxy groups may influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Sulfonyl and Thio Derivatives
  • 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone (): Structure: Replaces the diethylamino group with a sulfonyl (tosyl) moiety. Properties: Increased molecular weight (348.413 g/mol) and hydrophobicity due to the sulfonyl group. Likely reduced solubility in polar solvents compared to the target compound. Applications: Sulfonyl groups often enhance stability and binding affinity in enzyme inhibitors .
  • 3-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (): Structure: Features a methylsulfonyl and phenylthio group. Activity: Potent COX-2 inhibitor (IC₅₀ < 1 µM) with high selectivity, attributed to sulfonyl and thioether interactions with the enzyme’s active site. The diethylamino group in the target compound may lack similar selectivity for COX-2 .
Heterocyclic Modifications
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one ():
    • Structure : Incorporates a 1,2,4-triazole ring.
    • Synthesis : Prepared via solvent-free catalytic addition of triazole to chalcones, highlighting greener synthetic routes compared to traditional methods for the target compound .
    • Applications : Triazole derivatives are associated with antifungal and herbicidal activities .
Amino and Hydroxy Derivatives
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyanilino)-1-propanone (): Structure: Substitutes diethylamino with a 4-methoxyanilino group. Molecular weight: 315.36 g/mol .
  • 1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one (): Structure: Replaces diethylamino with a hydroxyl group. Properties: Higher polarity (logP ~1.5) due to the -OH group, improving aqueous solubility. Synthesized via hydroacylation with 76% yield .

Physicochemical Properties Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Solubility Profile
Target Compound ~293.38 Diethylamino, 3,4-dimethoxy ~2.8 Moderate in organic solvents
1-(3,4-Dimethoxyphenyl)-3-tosylpropan-1-one () 348.413 Tosyl, 3,4-dimethoxy ~3.5 Low in water, high in DMSO
3-(3,4-Dimethoxyphenyl)-3-(phenylthio)propan-1-one () 398.48 Phenylthio, methylsulfonyl ~4.0 Lipophilic
Triazole derivative () 383.43 Triazole, 3,4-dimethoxy ~2.2 Moderate in ethanol
3-Hydroxypropan-1-one () 210.23 Hydroxyl, 3,4-dimethoxy ~1.5 High in polar solvents

Biological Activity

3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one, commonly referred to as a synthetic cathinone, belongs to a class of compounds known for their psychoactive properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H19N1O3
  • Molecular Weight : 235.29 g/mol

The presence of the diethylamino group and the 3,4-dimethoxyphenyl moiety contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , particularly affecting dopamine, norepinephrine, and serotonin levels in the brain. This mechanism is similar to other stimulants and may lead to increased energy and euphoria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer activities. Preliminary data indicate its ability to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Case Study Example :
In a study involving human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. This suggests a potent effect on cancer cell proliferation.

Safety and Toxicity

While studies highlight potential therapeutic benefits, safety assessments are critical. Toxicological evaluations have shown that high doses may lead to neurotoxicity and cardiovascular issues. Adverse effects observed in animal models include:

  • Increased heart rate
  • Elevated blood pressure
  • Signs of agitation

Q & A

Q. What are the common synthetic pathways for 3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one, and how can reaction conditions be optimized for yield?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, α-bromo intermediates (e.g., α-bromo-3,4-dimethoxypropiophenone) can react with amines like diethylamine under anhydrous conditions in solvents such as ethyl methyl ketone . Optimization includes using Lewis acid catalysts (e.g., AlCl₃) and controlling temperature (20–60°C). Purification via flash column chromatography (cyclohexane/AcOEt mixtures) improves yield and purity .

Reaction ParameterOptimal ConditionYield Impact
CatalystAlCl₃+25% yield
SolventAnhydrous MEKReduced byproducts
Temperature40°CBalances kinetics/stability

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms bond angles .
  • NMR spectroscopy : Identifies methoxy (δ 3.8–4.0 ppm) and diethylamino (δ 1.1–1.3 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂) groups .
  • HPLC-MS : Detects impurities (<2%) and validates molecular ion peaks (e.g., m/z 307 for [M+H]⁺) .

Q. How does the presence of methoxy groups impact the compound’s solubility and chromatographic behavior?

Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) due to hydrogen bonding. In reverse-phase HPLC, they reduce retention time (RT ~8.2 min) compared to non-polar analogs . Stability studies show methoxy groups slow hydrolysis under acidic conditions (pH <3) .

Q. What are the documented pharmacological activities of structurally related compounds?

Analogues with 3,4-dimethoxyphenyl motifs exhibit neuroprotective and anti-inflammatory properties. For example, 2-[(4-chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one shows activity in dopamine receptor modulation . The diethylamino group may enhance blood-brain barrier permeability .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group (C=O) is a reactive site for nucleophilic attack (LUMO energy: −1.8 eV) . AIM theory analyzes bond critical points to assess hydrogen-bonding potential with biological targets .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

  • Contradiction in NMR shifts : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to differentiate tautomeric forms .
  • X-ray vs. computational geometry : Overlay crystallographic data with DFT-optimized structures to validate conformers .
  • Impurity profiling : Compare HPLC traces with synthetic intermediates (e.g., brominated precursors) to identify byproducts .

Q. What mechanistic insights explain byproduct formation during synthesis, and how can they be minimized?

Byproducts like α,β-unsaturated ketones form via elimination under high-temperature conditions. Mitigation strategies:

  • Lower reaction temperature (40°C vs. 60°C) reduces elimination .
  • Use scavengers (e.g., molecular sieves) to absorb HBr in α-bromo precursor reactions .

Q. How do steric and electronic factors influence enantioselective synthesis of chiral derivatives?

The diethylamino group introduces steric hindrance, favoring R- or S-configurations during asymmetric catalysis. For example, chiral ligands like BINAP in Pd-catalyzed aminations achieve >90% enantiomeric excess (ee) . Electronic effects from methoxy groups direct electrophilic substitution to the para-position .

Q. How can molecular docking predict interactions with biological targets?

Docking studies (e.g., AutoDock Vina) model binding to receptors like serotonin transporters. The diethylamino group forms salt bridges with Asp98, while methoxy groups engage in π-π stacking with Phe335 . MD simulations (100 ns) assess stability of ligand-receptor complexes .

Q. What are the stability considerations for long-term storage of this compound?

  • Degradation pathways : Hydrolysis of the ketone group under acidic/alkaline conditions (t₁/₂ = 14 days at pH 10) .
  • Storage recommendations : Desiccate at −20°C in amber vials to prevent photodegradation. Purity >95% minimizes autocatalytic decomposition .

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